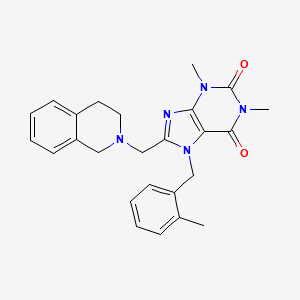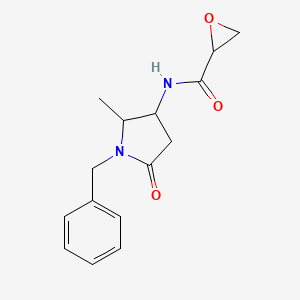
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide, also known as Boc-3-Oxo-L-Pyrrolidinecarboxylic Acid Benzyl Ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide involves the inhibition of enzymes by binding to their active sites. The compound has a reactive oxirane group that can form covalent bonds with the active site residues of enzymes. This results in the inhibition of enzyme activity and can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various physiological processes. In vivo studies have shown that this compound can reduce the levels of acetylcholine in the brain, which can lead to cognitive impairment. It has also been shown to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide in lab experiments include its high purity and high yield synthesis method, its potential applications in various fields, and its ability to inhibit enzymes. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide. These include:
1. Further studies to determine its safety and efficacy in animal models and humans.
2. Exploration of its potential applications as a building block for the synthesis of functionalized polymers.
3. Investigation of its potential applications as an inhibitor of other enzymes involved in various physiological processes.
4. Development of more efficient synthesis methods to improve yield and reduce cost.
5. Study of its potential applications in drug discovery and development.
Conclusion
In conclusion, N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide involves the reaction between 3-pyrrolidinone, benzyl bromide, and oxirane-2-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as an inhibitor of several enzymes, including cholinesterases and carbonic anhydrases. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In material science, it has been studied for its potential applications as a precursor for the synthesis of functionalized polymers.
Propriétés
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-12(16-15(19)13-9-20-13)7-14(18)17(10)8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGTZOCNAZORQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)
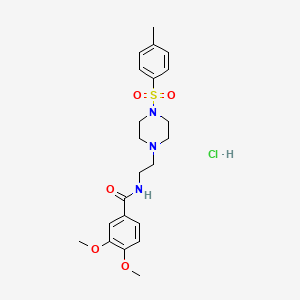

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)
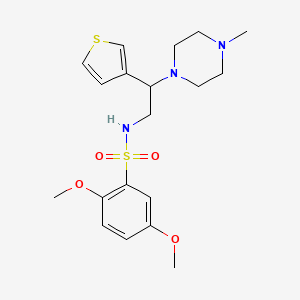

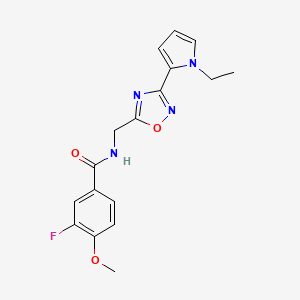
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)
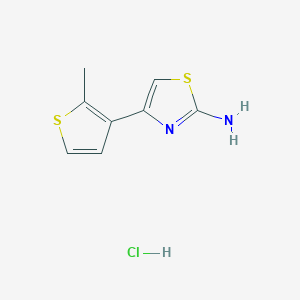
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)
